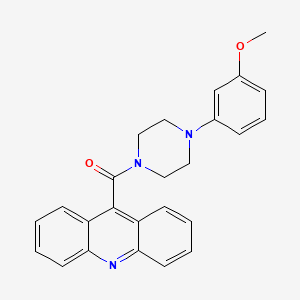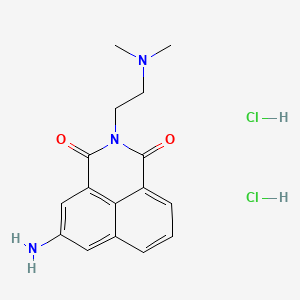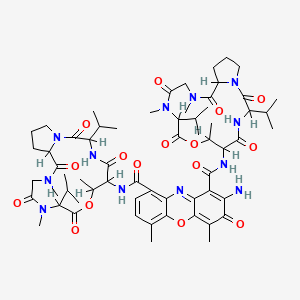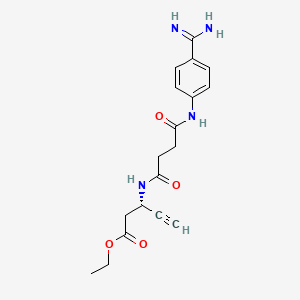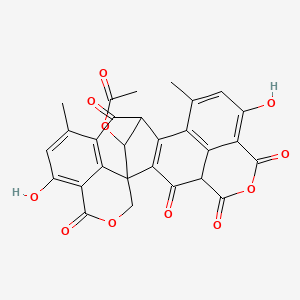
5-azacitidina
Descripción general
Descripción
La azacitidina es un análogo de nucleósido de pirimidina utilizado principalmente en el tratamiento de síndromes mielodisplásicos y leucemia mieloide aguda . Es un análogo químico de la citidina, un nucleósido presente en el ADN y el ARN . La azacitidina es conocida por su capacidad de inhibir la metiltransferasa del ADN, lo que lleva a la hipometilación del ADN y la posterior reactivación de los genes silenciados .
Mecanismo De Acción
La azacitidina ejerce sus efectos a través de dos mecanismos principales:
Inhibición de la metiltransferasa del ADN: A bajas dosis, la azacitidina inhibe la metiltransferasa del ADN, lo que lleva a la hipometilación del ADN y la reactivación de los genes silenciados.
Citotoxicidad directa: A altas dosis, la azacitidina se incorpora al ADN y al ARN, interrumpiendo su síntesis y provocando la muerte celular.
Estos mecanismos se dirigen a las células hematopoyéticas anormales en la médula ósea, lo que hace que la azacitidina sea eficaz en el tratamiento de trastornos hematológicos .
Aplicaciones Científicas De Investigación
La azacitidina tiene una amplia gama de aplicaciones de investigación científica:
Química: La azacitidina se utiliza como compuesto modelo en estudios de análogos de nucleósidos y sus propiedades químicas.
Biología: En la investigación biológica, la azacitidina se utiliza para estudiar los efectos de la metilación del ADN y la expresión génica.
Medicina: La azacitidina se utiliza principalmente en el tratamiento de síndromes mielodisplásicos y leucemia mieloide aguda.
Análisis Bioquímico
Biochemical Properties
5-Azacytidine is a potent growth inhibitor and cytotoxic agent . It inhibits DNA methyltransferase, an important regulatory mechanism of gene expression, gene activation, and silencing . It causes DNA demethylation or hemi-demethylation, creating openings that allow transcription factors to bind to DNA and reactivate tumor suppressor genes .
Cellular Effects
5-Azacytidine can promote several cellular stress responses such as apoptosis, autophagy, and senescence . Its action is complex and can be modulated by dose, time of treatment, and co-administration with oxidants . It has been shown to attenuate the development of oxidant-induced senescent phenotype in cell lines .
Molecular Mechanism
5-Azacytidine shares the facilitated transport system for cytidine for entry into cells and must be phosphorylated to exert cytotoxic effects . It incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation .
Temporal Effects in Laboratory Settings
The plasma half-life of 5-Azacytidine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with 5-Azacytidine .
Dosage Effects in Animal Models
In animal models, both low dose and intensive therapy with 5-Azacytidine can reduce the proliferative potential of tumor stem cells . The effects of 5-Azacytidine vary with different dosages in animal models .
Metabolic Pathways
5-Azacytidine is converted to its monophosphate form by the enzyme uridine-cytidine kinase . It inhibits the enzyme orotidylate decarboxylase and interferes with de novo pyrimidine biosynthesis .
Transport and Distribution
5-Azacytidine is transported into the cell by the equilibrative-nucleoside transport system . After entering the cell, it converts into its triphosphate form by phosphorylation and binds covalently to the DNA .
Subcellular Localization
5-Azacytidine is incorporated into DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . This suggests that 5-Azacytidine is localized in the nucleus where DNA and RNA synthesis occur .
Métodos De Preparación
La azacitidina se puede sintetizar mediante varios métodos. Otro método implica disolver la azacitidina en una mezcla de etanol e isopropanol, seguido de liofilización para obtener polvo liofilizado de azacitidina . Los métodos de producción industrial a menudo implican técnicas de liofilización para garantizar la estabilidad y la calidad del producto final .
Análisis De Reacciones Químicas
La azacitidina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La azacitidina se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción de la azacitidina pueden producir diferentes formas reducidas del compuesto.
Sustitución: La azacitidina puede sufrir reacciones de sustitución, donde átomos o grupos específicos en la molécula son reemplazados por otros átomos o grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
La azacitidina se compara a menudo con su derivado desoxi, la decitabina (5-aza-2’-desoxicitidina). Ambos compuestos son análogos de la citidina y comparten mecanismos de acción similares, incluida la inhibición de la metiltransferasa del ADN y la incorporación al ADN . La azacitidina se incorpora principalmente al ARN, mientras que la decitabina se incorpora al ADN . Esta diferencia en la incorporación conduce a variaciones en sus efectos y aplicaciones.
Otros compuestos similares incluyen:
Citidina: El análogo de nucleósido natural presente en el ADN y el ARN.
5-Fluorouracilo: Otro análogo de nucleósido utilizado en el tratamiento del cáncer.
La capacidad única de la azacitidina para inhibir la metiltransferasa del ADN y su incorporación tanto al ADN como al ARN la convierten en un compuesto valioso en el tratamiento de trastornos hematológicos .
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020116 | |
| Record name | 5-Azacytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-azacytidine is a white crystalline powder. (NTP, 1992), Solid | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL) | |
| Record name | SID56323580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AZACITIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/102816%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine may induce antineoplastic activity by inhibition of DNA methyltransferase at low doses and cytotoxicity through incorporation into RNA and DNA at high doses. Covalent binding to DNA methyltransferase results in hypomethylation of DNA and prevents DNA synthesis. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein, resulting in cell death., Telomerase activation is thought to be a critical step in cellular immortality and oncogenesis. Several reagents including differentiation-inducing and antineoplastic agents are known to inhibit telomerase activity, although the molecular mechanisms through which they inhibit telomerase activity remain unclear. Demethylating reagents have recently been used as potential antineoplastic drugs for some types of cancers including those of the prostate. In the present study, we examined the effect of the demethylating reagent 5-azacytidine (5-aza-CR) on telomerase activity using cells of two prostate cancer cell lines, DU-145 and TSU-PR1. 5-aza-CR treatment significantly reduced telomerase activity in TSU-PR1 cells, but not in DU-145 cells, although growth inhibition was observed to a similar extent in both cell lines. Reverse transcription-PCR analyses revealed that inhibition of telomerase activity was accompanied by down-regulation of telomerase catalytic subunit (hTERT) mRNA expression. Transient expression assays showed that 5-aza-CR repressed the transcriptional activity of the hTERT promoter and that the E-box within the core promoter was responsible for this down-regulation. Western blot analyses revealed that 5-aza-CR reactivated p16 expression and repressed c-Myc expression in TSU-PR1 cells but not in DU-145 cells. Overexpression of p16 in TSU-PR1 cells led to significant repression of c-Myc transcription. These findings suggest that 5-aza-CR inhibits telomerase activity via transcriptional repression of hTERT, in which p16 and c-Myc may play a key role., Cellular differentiation is controlled by a variety of factors including gene methylation, which represses particular genes as cell fate is determined. The incorporation of 5-azacytidine (5azaC) into DNA in vitro prevents methylation and thus can alter cellular differentiation pathways. Human bone marrow fibroblasts and MG63 cells treated with 5azaC were used as models of osteogenic progenitors and of a more mature osteoblast phenotype, respectively. The capacity for differentiation of these cells following treatment with glucocorticoids was investigated. 5azaC treatment led to significant expression of the osteoblastic marker alkaline phosphatase in MG63 osteosarcoma cells, which was further augmented by glucocorticoids; however, in human marrow fibroblasts alkaline phosphatase activity was only observed in glucocorticoid-treated cultures. MG63 cells represent a phenotype late in the osteogenic lineage in which demethylation is sufficient to induce alkaline phosphatase activity. Marrow fibroblasts are at an earlier stage of differentiation and require stimulation with glucocorticoids. In contrast, the expression of osteocalcin, an osteoblastic marker, was unaffected by 5azaC treatment, suggesting that regulation of expression of the osteocalcin gene does not involve methylation. These models provide novel approaches to the study of the control of differentiation in the marrow fibroblastic system. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZACITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
320-67-2 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacitidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azacitidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Azacytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZACITIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M801H13NRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZACITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZACITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of azacitidine?
A1: Azacitidine is a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor. [] It incorporates into DNA during replication, forming a covalent bond with DNMTs, thereby trapping and depleting these enzymes. [] This leads to a decrease in DNA methylation, reactivating silenced tumor suppressor genes and inducing apoptosis in leukemia cells. [, ]
Q2: Does azacitidine impact cytokine signaling pathways in leukemia cells?
A3: Research suggests that the combination of azacitidine with venetoclax, a Bcl2 inhibitor, synergistically downregulates cytokine signaling pathways in a Down Syndrome AML patient-derived xenograft model. [] This downregulation of cytokine signaling likely contributes to the enhanced efficacy observed with this combination therapy. []
Q3: What is the molecular formula and weight of azacitidine?
A3: The molecular formula of azacitidine is C8H11N5O5, and its molecular weight is 245.2 g/mol.
Q4: Is there any available spectroscopic data for azacitidine?
A5: While specific spectroscopic data is not provided in these papers, analytical methods like high-performance liquid chromatography (HPLC) are routinely used for characterization and quantification of azacitidine. [, ]
Q5: How stable is azacitidine in solution?
A6: Studies show that azacitidine dissolved in a compatible fluid, such as polypropylene solution, demonstrates stability for up to 8 days when stored at -20°C. [] This extended stability allows for vial sharing strategies in clinical settings. []
Q6: Can azacitidine be administered subcutaneously?
A7: Yes, azacitidine can be administered subcutaneously. Studies have shown good bioavailability of subcutaneous azacitidine compared to intravenous infusion. []
Q7: Does azacitidine possess any catalytic properties?
A8: Azacitidine itself does not exhibit catalytic activity. Its mechanism of action relies on covalent binding and inhibition of DNMTs, rather than catalytic modification of substrates. []
Q8: Have computational approaches been applied to understand azacitidine resistance?
A9: Yes, computational methods like differentially coexpressed gene set analysis (DiffCoEx) have been used to identify differentially regulated gene networks between azacitidine-sensitive and -resistant AML cell lines. [] This approach helps uncover potential resistance mechanisms and identify novel therapeutic targets. []
Q9: Has the structure of azacitidine been modified to improve its properties?
A10: Yes, researchers have explored structural modifications of azacitidine, such as esterification, to create prodrugs like 2′, 3′, 5′-triacetyl-5-azacitidine (TAC). [] TAC exhibits improved pharmacokinetic properties, including enhanced bioavailability and stability, compared to azacitidine. []
Q10: How does encapsulation in nanoparticles affect azacitidine delivery?
A11: Encapsulating azacitidine in solid lipid nanoparticles (SLNs) has shown promise in enhancing its in vitro cytotoxicity against MCF-7 cancer cells. [] This suggests potential benefits for improving drug delivery and efficacy. []
Q11: How does the pharmacokinetic profile of azacitidine differ depending on the route of administration?
A12: Subcutaneous administration of azacitidine results in a longer half-life compared to intravenous infusion, but both routes demonstrate good bioavailability. [] This highlights the importance of considering administration route for optimizing treatment strategies. []
Q12: Does azacitidine interact with human nucleoside transporters (hNTs)?
A13: Yes, azacitidine interacts with various hNTs, with hCNT3 showing the highest transport rates. [] Inhibition of hNTs was shown to protect against azacitidine cytotoxicity, indicating the significance of hNTs in its pharmacokinetics and pharmacodynamics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




